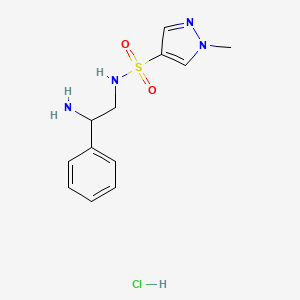

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride

Description

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and a phenylethylamine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

N-(2-amino-2-phenylethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S.ClH/c1-16-9-11(7-14-16)19(17,18)15-8-12(13)10-5-3-2-4-6-10;/h2-7,9,12,15H,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIUJNHKZWVOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-96-8 | |

| Record name | N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Attachment of the phenylethylamine moiety: This can be done through nucleophilic substitution reactions where the amine group of phenylethylamine reacts with the sulfonyl chloride derivative of the pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Phenylethanolamine: Shares the phenylethylamine moiety but lacks the pyrazole and sulfonamide groups.

Thiazolidine derivatives: Contain a five-membered ring with sulfur and nitrogen, showing different pharmacological properties.

Uniqueness

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride is unique due to its combination of a pyrazole ring, sulfonamide group, and phenylethylamine moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride is a synthetic compound that has gained attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure, which combines a pyrazole ring, a sulfonamide group, and a phenylethylamine moiety, makes it a versatile candidate for research into biological activity.

Chemical Structure and Properties

The compound's molecular formula is , and it features the following structural characteristics:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Sulfonamide Group : A functional group that enhances the compound's biological interactions.

- Phenylethylamine Moiety : Contributes to the compound's potential as a receptor ligand.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For instance, studies have indicated its potential as an enzyme inhibitor, particularly against Trypanosoma brucei N-myristoyltransferase (NMT), which is implicated in human African trypanosomiasis (HAT) treatment .

Antiparasitic Activity

Research has demonstrated that this compound exhibits potent inhibitory effects on T. brucei NMT, with an IC50 value of 0.002 μM, showcasing its potential as a therapeutic agent for HAT . Modifications to the compound have been explored to enhance its blood-brain barrier permeability, which is crucial for treating central nervous system stages of the disease.

Lead Optimization Studies

In lead optimization studies focused on pyrazole sulfonamides, modifications to the compound's structure were shown to improve pharmacokinetic properties such as oral bioavailability and blood-brain barrier penetration. These enhancements are critical for developing effective treatments for diseases like HAT .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|

| DDD85646 | 0.002 | Antiparasitic | Potent against T. brucei NMT |

| Phenylethanolamine | - | - | Lacks pyrazole and sulfonamide groups |

| Thiazolidine Derivatives | - | Various | Different pharmacological properties |

The comparison highlights the unique properties of this compound relative to other compounds with similar structures.

Q & A

Q. What are the standard synthetic routes and characterization methods for N-(2-amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride?

The synthesis typically involves multi-step reactions, starting with sulfonylation of the pyrazole ring followed by coupling with a phenylethylamine derivative. Key steps include:

- Sulfonylation : Reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with a phenylethylamine intermediate under basic conditions (pH 8–10) to form the sulfonamide bond .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .

Characterization : - NMR Spectroscopy : H and C NMR confirm regiochemistry and proton environments (e.g., distinguishing pyrazole C-H from aromatic protons) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- Thermal Analysis : DSC/TGA assesses stability and decomposition profiles (e.g., melting point >200°C suggests robust crystallinity) .

Q. How is the biological activity of this compound initially screened in academic research?

Primary bioactivity screening often involves:

- In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets) using fluorescence-based assays or SPR to measure binding affinity .

- Antimicrobial testing : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., MIC values) .

- Cellular toxicity : MTT or Alamar Blue assays in mammalian cell lines (e.g., IC determination) .

- Animal models : For advanced leads, antiarrhythmic efficacy in rodents (e.g., reducing ventricular fibrillation in ischemia models) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

Critical parameters include:

- Temperature : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .

- pH Control : Buffering at pH 8–10 with NaHCO ensures deprotonation of the amine without degrading the sulfonyl chloride .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .

- Catalysis : Using DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation via nucleophilic catalysis .

Q. What strategies resolve structural ambiguities in crystallographic or spectroscopic data?

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond-length discrepancies and validating hydrogen-bonding networks .

- Cross-Validation : Correlate NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm proton assignments .

- Dynamic NMR : Variable-temperature H NMR identifies conformational flexibility (e.g., rotameric equilibria in the phenylethyl group) .

Q. How are contradictions in biological activity data addressed across different assays?

- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to confirm potency trends .

- Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific interactions .

- Metabolic Stability : LC-MS/MS quantifies compound degradation in serum to explain variability in in vivo vs. in vitro results .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding (%PPB) .

- QSAR Models : Relate structural descriptors (e.g., polar surface area) to bioavailability metrics .

Q. How is the mechanism of action elucidated for this compound in disease models?

- Target Engagement : SPR or ITC measures binding kinetics (K, k/k) to purified proteins .

- Gene Knockdown : siRNA silencing of putative targets (e.g., ion channels) in cellular assays to confirm functional relevance .

- Metabolomics : LC-MS-based profiling identifies downstream biomarkers (e.g., ATP/ADP ratios in cardiac tissue) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.